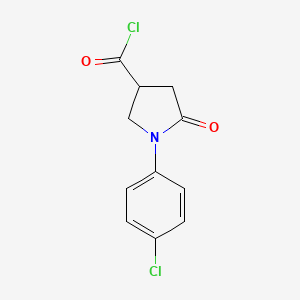

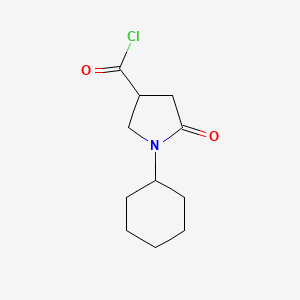

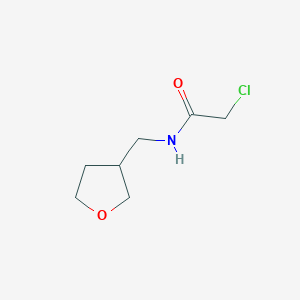

2-chloro-N-(oxolan-3-ylmethyl)acetamide

Overview

Description

“2-chloro-N-(oxolan-3-ylmethyl)acetamide”, also known as “3-(2-chloroacetamido)tetrahydrofuran”, is a compound that was first synthesized in 2007. It has a molecular weight of 177.63 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is “2-chloro-N-(tetrahydro-3-furanylmethyl)acetamide” and its InChI code is "1S/C7H12ClNO2/c8-3-7(10)9-4-6-1-2-11-5-6/h6H,1-5H2,(H,9,10)" .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .Scientific Research Applications

Herbicide Metabolism and Toxicology

Research on similar chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor reveals insights into their metabolism and potential toxicity. Studies have shown that these herbicides undergo metabolic processes in liver microsomes, leading to the formation of potentially carcinogenic compounds. Human and rat liver microsomes metabolize these compounds differently, indicating species-specific metabolic pathways. These studies highlight the complex metabolic activation pathways of chloroacetamide herbicides and their potential carcinogenic effects (Coleman et al., 2000).

Environmental Impact and Degradation

The environmental fate of chloroacetamide herbicides, including their breakdown and activity in soil and aquatic systems, has been a subject of extensive research. Studies have shown that factors like wheat straw coverage and irrigation can significantly affect the soil reception and activity of these herbicides. The transformation patterns of these herbicides in aquatic systems, including the formation of breakdown products like ethane sulfonic acid (ESA) and oxanillic acid, have also been studied, providing crucial information on their environmental impact (Banks & Robinson, 1986; Graham et al., 1999).

Agricultural Applications and Soil Interactions

The use of chloroacetamide herbicides in agriculture, particularly their effectiveness and interaction with soil properties, is another key area of research. Studies have investigated the adsorption, mobility, and efficacy of these herbicides in various soil types, highlighting the importance of soil properties such as organic matter and clay content in determining herbicide effectiveness. The impact of consecutive annual applications of these herbicides on crops like corn has also been explored, providing valuable insights for agricultural practices (Peter & Weber, 1985; Doub et al., 1988).

Chemical Synthesis and Anticancer Activity

Recent studies have focused on the synthesis of new compounds using chloroacetamide derivatives and evaluating their potential anticancer activities. These studies involve the synthesis of novel compounds and their testing against various cancer cell lines, indicating the potential of chloroacetamide derivatives in developing new anticancer agents (Horishny et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-chloro-N-(oxolan-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-3-7(10)9-4-6-1-2-11-5-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCOYAVKKAKLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(oxolan-3-ylmethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

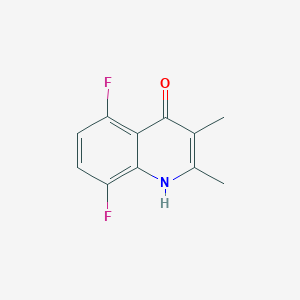

![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)